![molecular formula C23H16Cl2N6OS B15183858 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide CAS No. 116989-66-3](/img/structure/B15183858.png)
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide
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Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a fused indole and quinoxaline ring system, which is further functionalized with chloro and thiocarbonyl groups, enhancing its pharmacological potential .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide typically involves multi-step protocols starting from readily available precursors. One common method involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro and thiocarbonyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide undergoes several types of chemical reactions, including:
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide primarily involves DNA intercalation . The compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This intercalation leads to the stabilization of the DNA duplex and inhibition of topoisomerase enzymes, which are essential for DNA unwinding . Additionally, the compound may interact with various proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-chlorophenyl)amino)thiocarbonyl)hydrazide can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor activity.
B220: A synthetic derivative with high antiviral activity against herpes simplex virus and cytomegalovirus.
NCA0424: A compound with significant DNA binding affinity and anticancer properties.
These compounds share a similar indoloquinoxaline core but differ in their functional groups, leading to variations in their biological activities and applications .
Properties
CAS No. |
116989-66-3 |
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Molecular Formula |
C23H16Cl2N6OS |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
1-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C23H16Cl2N6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-10-7-14(25)11-16(19)21-22(31)28-18-4-2-1-3-17(18)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33) |
InChI Key |
GOVUCFZJNVQOQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)NNC(=S)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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